(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-(trifluoromethyl)phenyl)propanenitrile
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Overview
Description
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-(trifluoromethyl)phenyl)propanenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a trifluoromethyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-(trifluoromethyl)phenyl)propanenitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-methyl-1H-benzo[d]imidazole with an appropriate aldehyde, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step often involves the formation of the nitrile group under controlled conditions, such as using cyanide sources in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-(trifluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-(trifluoromethyl)phenyl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-methylphenyl)propanenitrile: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and applications.
Uniqueness
The presence of the trifluoromethyl group in (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-(trifluoromethyl)phenyl)propanenitrile imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These features make it distinct from similar compounds and enhance its potential in various applications.
Properties
IUPAC Name |
(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O/c1-24-15-8-3-2-7-14(15)23-17(24)13(10-22)16(25)11-5-4-6-12(9-11)18(19,20)21/h2-9,25H,1H3/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXDDBZCFKYVMR-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC(=CC=C3)C(F)(F)F)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC(=CC=C3)C(F)(F)F)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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